

Efficacy and safety comparison of biosimilar Insulin Aspart to originator

Author: BenchChem Technical Support Team. Date: December 2025

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A Comparative Guide to Biosimilar Insulin Aspart and its Originator

An objective analysis of the efficacy, safety, and interchangeability of biosimilar **insulin aspart** in relation to its reference product, supported by comprehensive clinical trial data and detailed experimental protocols.

This guide provides a thorough comparison of biosimilar **insulin aspart** and its originator, designed for researchers, scientists, and drug development professionals. The following sections present key data on clinical efficacy, safety, immunogenicity, and pharmacokinetic/pharmacodynamic profiles, alongside detailed methodologies of pivotal studies and visual representations of critical pathways and workflows.

Efficacy: Glycemic Control

Clinical trials have consistently demonstrated the non-inferiority of biosimilar **insulin aspart** compared to its originator in terms of glycemic control. The primary endpoint in these studies is typically the change in glycated hemoglobin (HbA1c) from baseline.

A key phase 3 clinical trial, GEMELLI 1, compared the biosimilar SAR341402 (SAR-Asp) with the originator NovoLog®/NovoRapid® (NN-Asp) over 26 weeks in patients with type 1 or type 2 diabetes. The study showed similar improvements in HbA1c in both treatment groups.[1][2] The least squares mean difference in HbA1c change from baseline between SAR-Asp and NN-Asp



was -0.08%, with a 95% confidence interval of -0.192 to 0.039, meeting the predefined non-inferiority margin.[1][2] These positive glycemic control outcomes were sustained over a 12-month period.[3]

Similarly, a 24-week, randomized, open-label study comparing another biosimilar, MYL-1601D, with the originator NovoLog® demonstrated comparable efficacy. The changes from baseline in HbA1c, fasting plasma glucose, and insulin dosages were similar in both treatment groups at week 24.

Table 1: Comparison of Glycemic Control Endpoints

Parameter	Biosimilar Insulin Aspart (SAR-Asp)	Originator Insulin Aspart (NN-Asp)	Study
Mean Change in HbA1c from Baseline (26 Weeks)	-0.38%	-0.30%	GEMELLI 1
LS Mean Difference in HbA1c (95% CI) (26 Weeks)	-0.08% (-0.192 to 0.039)	N/A	GEMELLI 1
Mean Change in HbA1c from Baseline (12 Months)	-0.25%	-0.26%	GEMELLI 1

Parameter	Biosimilar Insulin Aspart (MYL- 1601D)	Originator Insulin Aspart (Ref- InsAsp-US)	Study
Mean (SD) Change in HbA1c from Baseline (24 Weeks)	Similar to originator	Similar to biosimilar	MYL-1601D Study
Mean (SD) Change in Fasting Plasma Glucose from Baseline (24 Weeks)	Similar to originator	Similar to biosimilar	MYL-1601D Study



Safety and Immunogenicity

The safety and immunogenicity profiles of biosimilar **insulin aspart** have been shown to be comparable to the originator product.

In the GEMELLI 1 trial, the incidence of adverse events, including hypoglycemia, hypersensitivity reactions, and injection site reactions, was similar between the SAR-Asp and NN-Asp groups over 12 months. The immunogenicity, assessed by the incidence and prevalence of anti-insulin aspart antibodies (AIA), was also comparable between the two groups. No relationship was observed between AIA titers and changes in HbA1c, insulin dose, or the occurrence of hypoglycemia or hypersensitivity reactions.

A study on the biosimilar MYL-1601D also reported a similar safety profile to the originator, with comparable rates of hypoglycemia and other adverse events. The primary endpoint of this study was the assessment of immunogenicity, which was found to be similar between the biosimilar and the originator.

Table 2: Safety and Immunogenicity Profile

Parameter	Biosimilar Insulin Aspart (SAR-Asp)	Originator Insulin Aspart (NN-Asp)	Study
Adverse Events (12 Months)	Similar incidence and profile	Similar incidence and profile	GEMELLI 1
Hypoglycemia (12 Months)	Similar rates	Similar rates	GEMELLI 1
Anti-Insulin Aspart Antibody (AIA) Response (12 Months)	Similar incidence and prevalence	Similar incidence and prevalence	GEMELLI 1



Parameter	Biosimilar Insulin Aspart (MYL- 1601D)	Originator Insulin Aspart (Ref- InsAsp-US)	Study
Serious Adverse Events (24 Weeks)	9.2%	6.3%	MYL-1601D Study
Treatment-Emergent Antibody Response (TEAR) Responders (24 Weeks)	Treatment difference (SE): -2.86 (4.16) with 90% CI: -9.71 to 3.99	N/A	MYL-1601D Study

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for establishing biosimilarity. Euglycemic clamp studies are the gold standard for assessing the PK and PD of insulin products. These studies have demonstrated that biosimilar **insulin aspart** has a PK and PD profile that is highly similar to the originator.

The GEMELLI X trial, a switching study, showed that alternating between the biosimilar SAR-Asp and the originator NN-Asp resulted in equivalent pharmacokinetic exposure compared to continuous use of the originator. The primary PK endpoints, area under the plasma concentration curve (AUC) and maximum plasma concentration (Cmax), were similar between the switching and non-switching groups.

Table 3: Pharmacokinetic Parameters from a Switching Study (GEMELLI X)

Parameter	Switching Group (SAR-Asp)	Non-Switching Group (NN-Asp)	90% Confidence Interval of the Ratio
AUC (Area Under the Curve)	Similar to non- switching group	Similar to switching group	Within 0.8-1.25
Cmax (Maximum Concentration)	Similar to non- switching group	Similar to switching group	Within 0.8-1.25 (after sensitivity analysis)

Experimental Protocols

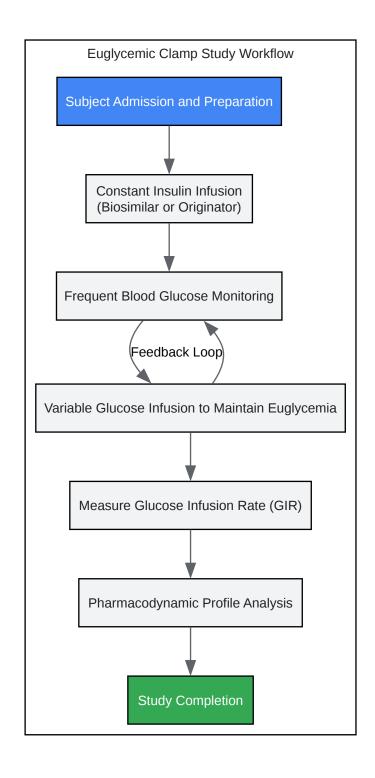


Euglycemic Clamp Study Methodology

The euglycemic clamp technique is a pivotal method for evaluating the pharmacodynamic properties of insulin. The general protocol involves:

- Subject Preparation: Subjects, typically individuals with type 1 diabetes to minimize the influence of endogenous insulin, are admitted to a clinical research unit.
- Insulin Infusion: An intravenous infusion of the insulin product (either biosimilar or originator) is administered at a constant rate.
- Blood Glucose Monitoring: Blood glucose levels are frequently monitored (e.g., every 5-10 minutes).
- Glucose Infusion: A variable-rate intravenous infusion of glucose is administered to maintain a constant, predetermined blood glucose level (euglycemia).
- Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia over time is measured. The GIR curve reflects the pharmacodynamic activity of the insulin.





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Caption: Workflow of a typical euglycemic clamp study.

Clinical Trial Design: GEMELLI 1



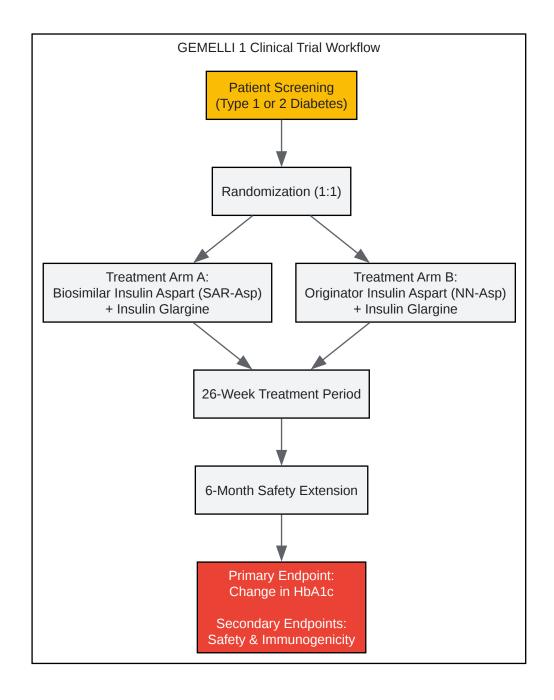




The GEMELLI 1 study was a multicenter, randomized, open-label, phase 3 trial designed to compare the efficacy and safety of SAR-Asp and NN-Asp.

- Participants: The study enrolled patients with type 1 or type 2 diabetes who were on multiple daily injections of insulin in combination with insulin glargine.
- Randomization: Participants were randomized to receive either SAR-Asp or NN-Asp.
- Treatment: The treatment period was 26 weeks, with a 6-month safety extension, for a total
 of 12 months.
- Endpoints: The primary endpoint was the change in HbA1c from baseline to week 26.
 Secondary endpoints included safety parameters and immunogenicity.





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Caption: Simplified workflow of the GEMELLI 1 clinical trial.

Mechanism of Action: Insulin Signaling Pathway

Insulin aspart, like endogenous insulin, exerts its effects by binding to the insulin receptor on the surface of cells, primarily in muscle and adipose tissues. This binding triggers a cascade of intracellular signaling events.

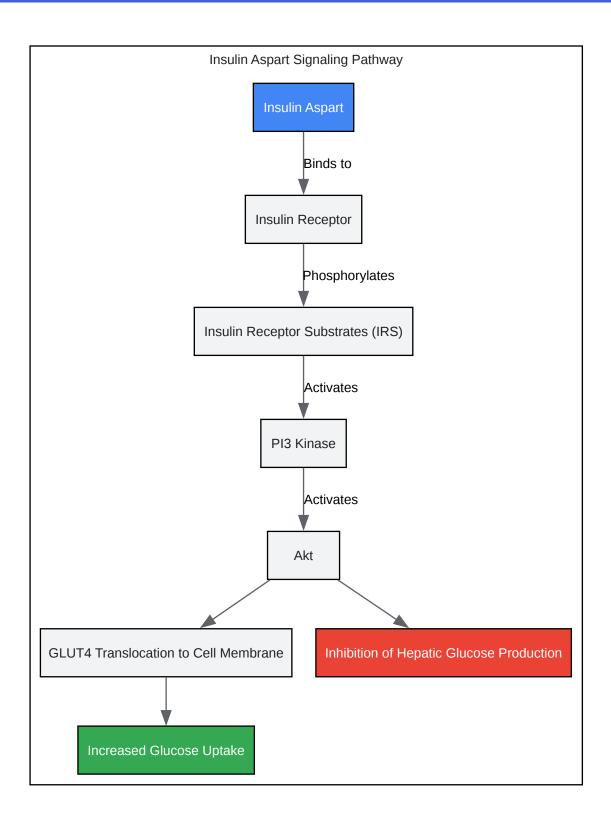






The activated insulin receptor phosphorylates various intracellular substrates, including insulin receptor substrates (IRS). This leads to the activation of downstream pathways, such as the PI3K/Akt pathway. A key outcome of this signaling cascade is the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, which facilitates the uptake of glucose from the bloodstream into the cell. **Insulin aspart** also inhibits the production of glucose by the liver.





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Caption: Simplified insulin aspart signaling pathway.



In conclusion, a comprehensive body of evidence from clinical trials demonstrates that biosimilar **insulin aspart** is comparable to its originator in terms of efficacy, safety, and immunogenicity. The highly similar pharmacokinetic and pharmacodynamic profiles further support the interchangeability of these products, offering a valuable therapeutic alternative for individuals with diabetes.

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- To cite this document: BenchChem. [Efficacy and safety comparison of biosimilar Insulin Aspart to originator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b240875#efficacy-and-safety-comparison-of-biosimilar-insulin-aspart-to-originator]

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